rac-(3R,4S)-3-methylpiperidin-4-ol, cis
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Overview
Description
rac-(3R,4S)-3-methylpiperidin-4-ol, cis is a chiral compound with significant importance in various fields of scientific research. It is a stereoisomer of 3-methylpiperidin-4-ol, characterized by its specific 3R,4S configuration. This compound is often used as a building block in organic synthesis and has applications in medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of rac-(3R,4S)-3-methylpiperidin-4-ol, cis can be achieved through several synthetic routes. One common method involves the reduction of 3-methylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product. Industrial production methods may involve the use of catalytic hydrogenation techniques to achieve higher yields and purity.
Chemical Reactions Analysis
rac-(3R,4S)-3-methylpiperidin-4-ol, cis undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include 3-methylpiperidin-4-one, 3-methylpiperidine, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(3R,4S)-3-methylpiperidin-4-ol, cis has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which rac-(3R,4S)-3-methylpiperidin-4-ol, cis exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
rac-(3R,4S)-3-methylpiperidin-4-ol, cis can be compared with other similar compounds such as:
3-methylpiperidin-4-ol: Differing in stereochemistry, this compound may exhibit different biological activities and chemical reactivity.
3-methylpiperidine: Lacking the hydroxyl group, this compound has distinct chemical properties and applications.
4-methylpiperidin-3-ol: An isomer with the hydroxyl group at a different position, leading to variations in reactivity and use.
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique properties and makes it valuable in stereoselective synthesis and chiral resolution studies.
Properties
CAS No. |
1932475-12-1 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
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